Vinbarbital
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFOHKSPUDGZPR-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C1(C(=O)NC(=O)NC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859237 | |
| Record name | 5-Ethyl-5-[(1E)-1-methyl-1-buten-1-yl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-42-8, 75016-38-5 | |
| Record name | Vinbarbital [INN:BAN:DCF:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinbarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13377 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VINBARBITAL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Ethyl-5-[(1E)-1-methyl-1-buten-1-yl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinbarbital | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINBARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NZH2C1T6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Derivatization of Vinbarbital
Established Synthetic Pathways for Vinbarbital (B1683051)
The foundational synthesis of barbiturates relies on the reaction between a substituted malonic ester and urea (B33335), typically carried out in the presence of a strong base such as sodium ethoxide libretexts.orgmdpi.comcdnsciencepub.comwikipedia.orgorgsyn.orgualberta.canih.govmdpi.com. This method allows for the introduction of various substituents at the C-5 position of the barbituric acid ring, which dictates the pharmacological profile of the resulting compound mdpi.com.
Precursor Chemistry in this compound Synthesis
The synthesis of 5,5-disubstituted barbituric acids, such as this compound, fundamentally begins with appropriately substituted malonic esters cdnsciencepub.comniscpr.res.in. Diethyl malonate is a common starting material, which can be sequentially alkylated to introduce the desired substituents at the alpha-carbon. For this compound, the precursors would be a malonic ester bearing an ethyl group and a 1-methyl-1-butenyl group at the alpha-carbon. The general strategy involves preparing a diethyl malonate that is already substituted with these groups before condensation with urea cdnsciencepub.comualberta.ca.
Alkylation Reactions in Barbiturate (B1230296) Synthesis
The key to creating diverse barbiturates lies in the alkylation of malonic esters. This process involves the deprotonation of the acidic alpha-hydrogens of the malonic ester using a base (e.g., sodium ethoxide) to form a highly reactive enolate intermediate libretexts.orgualberta.cavaia.com. This enolate then undergoes nucleophilic substitution (SN2 reaction) with an alkyl halide, introducing an alkyl group. This alkylation step can be repeated if there are remaining acidic alpha-hydrogens, allowing for the introduction of two different substituents at the C-5 position ualberta.cavaia.com. Following the successful dialkylation of the malonic ester, the resulting disubstituted ester is condensed with urea, typically under basic conditions, to form the barbiturate ring through a double nucleophilic acyl substitution libretexts.orgcdnsciencepub.comwikipedia.orgorgsyn.orgmdpi.com.
Derivatization Strategies and Analogue Generation of this compound
The barbiturate class is characterized by extensive derivatization, with over 2,500 analogues synthesized, highlighting the versatility of the core barbituric acid structure libretexts.orgmdpi.com. Derivatization strategies primarily focus on modifying the substituents at the C-5 position of the pyrimidine (B1678525) ring, as these groups significantly influence the compound's pharmacological activity mdpi.com. While specific derivatizations of this compound itself are not extensively documented in the provided search results, the general approach involves altering the ethyl or the 1-methyl-1-butenyl side chain. For instance, variations in the length, branching, or unsaturation of these alkyl/alkenyl groups can lead to analogues with different pharmacokinetic and pharmacodynamic profiles mdpi.comniscpr.res.in. The synthesis of spirobarbiturates, where the C-5 carbon is part of a ring system, also represents a significant area of structural modification within this class niscpr.res.in.
Stereochemical Considerations in this compound and Barbiturate Synthesis
This compound, with its chemical structure 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, possesses a chiral center at the C-5 carbon atom due to the presence of four different substituents (ethyl group, 1-methyl-1-butenyl group, and the two carbonyl-containing portions of the barbiturate ring) ecddrepository.orgwikipedia.orgnih.gov. Consequently, this compound exists as enantiomers. The search results explicitly state that this compound is a racemic mixture, meaning it is synthesized and used as an equal blend of its two enantiomers ecddrepository.org.
The presence of chirality in drug molecules is a critical consideration, as enantiomers can exhibit different pharmacological activities, metabolic pathways, and toxicological profiles bu.edu.eg. While many chiral drugs are administered as racemic mixtures, there is a growing emphasis on stereoselective synthesis to produce single enantiomers, which can offer improved therapeutic indices or reduced side effects bu.edu.egnih.gov. Research into the catalytic asymmetric synthesis of 5,5-disubstituted barbituric acids aims to achieve such stereocontrol, yielding enantiomerically enriched or pure products nih.gov. The study of crystal structures, such as that of this compound, can also provide insights into its stereochemical properties researchgate.net.
Compound List
this compound
Barbituric acid
Diethyl malonate
Urea
Amobarbital
Secobarbital
Cyclobarbital
Pharmacological Mechanisms of Vinbarbital Preclinical Focus
Molecular Mechanism of Action of Vinbarbital (B1683051)
The primary molecular target for this compound and other barbiturates is the GABA-A receptor-chloride ion channel complex. news-medical.netresearchgate.net Their interaction with this complex enhances GABAergic neurotransmission, leading to widespread CNS depression.
This compound, as a member of the barbiturate (B1230296) class, binds directly to the GABA-A receptor. youtube.com This receptor is a ligand-gated ion channel composed of five subunits that form a central pore. news-medical.net The binding of barbiturates occurs at a site on the receptor complex that is distinct from the binding site of GABA itself. researchgate.net Studies on various barbiturates have shown that they bind to pockets formed at the interface of the receptor's subunits. researchgate.net This interaction triggers a conformational change in the receptor, potentiating the inhibitory effects of GABA. nih.gov
Barbiturates, including this compound, function as positive allosteric modulators of the GABA-A receptor. nih.govwikipedia.org This means they enhance the receptor's response to the endogenous ligand, GABA, without activating the receptor in the absence of GABA at low concentrations. By binding to their allosteric site, barbiturates increase the efficacy of GABA. wikipedia.org This modulation is distinct from that of other allosteric modulators like benzodiazepines; while benzodiazepines increase the frequency of the chloride channel opening, barbiturates increase the duration for which the channel remains open in the presence of GABA. wikipedia.org At higher, anesthetic concentrations, barbiturates can also directly activate the GABA-A receptor, acting as GABA mimetics. researchgate.net
The allosteric modulation of the GABA-A receptor by this compound directly impacts the conductance of the associated chloride ion (Cl-) channel. By prolonging the duration of channel opening, barbiturates increase the total influx of chloride ions into the neuron when GABA is bound. youtube.comnews-medical.net This increased flow of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane. news-medical.netresearchgate.net As the neuron's membrane potential becomes more negative, it moves further away from the threshold required to fire an action potential, resulting in a generalized depression of neuronal excitability and synaptic transmission throughout the CNS. news-medical.net
Pharmacodynamics of this compound in Model Systems
The pharmacodynamic effects of barbiturates have been characterized in various preclinical models, ranging from cell cultures to animal studies. These models demonstrate the cellular, subcellular, and tissue-level consequences of enhancing GABA-A receptor activity.
In in vitro models using neuronal cells, the primary cellular effect of barbiturates is the depression of neuronal activity. nature.com This is a direct consequence of the hyperpolarization induced by increased chloride conductance. Beyond their primary action on GABA-A receptors, preclinical studies have revealed other cellular and subcellular effects of barbiturates.
Mitochondrial Effects : At clinically relevant concentrations (100–300 μM), some barbiturates have been shown to depolarize neuronal mitochondria by inhibiting the electron transport chain. This can lead to a potentiation of excitotoxic neuronal death mediated by NMDA receptors. nih.gov
Effects on Ion Channels : At higher concentrations, barbiturates can inhibit P/Q-type voltage-dependent calcium channels, which in turn suppresses the release of neurotransmitters like glutamate. researchgate.netwikipedia.org
Cytoskeletal Effects : Research has demonstrated that barbiturates can affect the cellular cytoskeleton. In vitro exposure of frog sciatic system components to barbiturates resulted in a significant loss of microtubules in ganglionic cell bodies and axons, which was followed by a proliferation of neurofilaments. nih.gov
In preclinical animal models and ex vivo tissue preparations, barbiturates demonstrate significant effects, particularly on nervous tissue.
Central Nervous System Tissue : Studies using hippocampal slices from rats have shown that barbiturates like pentobarbital (B6593769) and phenobarbital (B1680315) can depress excitatory synaptic responses in a pathway-specific manner. nih.gov For instance, pentobarbital was found to facilitate transmission in certain neural pathways at low concentrations while causing depression at higher concentrations. nih.gov In isolated cortical slabs from cats, phenobarbital was shown to shorten epileptiform afterdischarges, while pentobarbital did not, highlighting differential effects on excitable membranes. nih.gov Furthermore, prolonged early-life exposure to barbiturates in animal models has been linked to a reduction in brain weight and changes in neuromorphology and brain biochemistry. nih.govresearchgate.net
Peripheral Nervous System Tissue : In studies on isolated frog sciatic nerves, both pentobarbital and phenobarbital were found to raise the threshold for nerve stimulation and decrease the amplitude of the resulting spike potential, indicating a depressive effect on peripheral nerve excitability. nih.gov
Tissue Distribution : Preclinical pharmacokinetic studies are essential to understand the distribution of a compound throughout the body. frontiersin.org While specific tissue distribution data for this compound is not readily available, barbiturates in general are known to distribute to various tissues, with highly lipid-soluble variants rapidly crossing the blood-brain barrier to exert their effects on the CNS. nih.gov The distribution pattern is a key factor influencing both the efficacy and potential toxicity of the drug. frontiersin.org
Data Tables
Table 1: Summary of Preclinical Pharmacological Actions of this compound (as a Barbiturate)
| Pharmacological Action | Description | Primary Molecular Target | Key Effect |
| GABA-A Receptor Modulation | Acts as a positive allosteric modulator. | GABA-A Receptor | Enhances the effect of GABA. |
| Chloride Channel Activity | Increases the duration of chloride channel opening. | GABA-A Receptor-Chloride Channel Complex | Increased influx of Cl- ions, leading to neuronal hyperpolarization. |
| Glutamate Receptor Modulation | Acts as an antagonist at AMPA and kainate receptors. | AMPA/Kainate Receptors | Inhibition of excitatory neurotransmission. |
| Calcium Channel Modulation | Inhibits P/Q-type voltage-dependent calcium channels at high concentrations. | P/Q-type Ca2+ Channels | Reduced neurotransmitter release. |
| Cellular Excitability | Causes a general depression of neuronal activity. | Neuronal Membrane | Reduced likelihood of action potential firing. |
Preclinical Pharmacokinetics of this compound
The preclinical pharmacokinetic profile of this compound, a barbiturate derivative, has been primarily characterized through studies in animal models. These investigations are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively determine the onset, intensity, and duration of its pharmacological effects. While specific data on this compound can be limited, the broader understanding of barbiturate pharmacokinetics provides a foundational framework.
Metabolic Pathways and Metabolite Profiling of this compound in Animal Models
The metabolism of this compound, like other barbiturates, is expected to occur predominantly in the liver through enzymatic biotransformation. The primary goal of these metabolic processes is to convert the lipophilic parent drug into more water-soluble metabolites that can be readily excreted from the body, mainly through the kidneys.
In animal models such as rats and dogs, barbiturates undergo several key metabolic reactions. The specific metabolic fate of this compound would involve modifications to its chemical structure, particularly the ethyl and 1-methylbut-1-enyl side chains attached to the barbiturate ring. Based on the metabolism of structurally similar barbiturates, the anticipated metabolic pathways for this compound in preclinical models include:
Oxidation: This is a major route for barbiturate metabolism, primarily catalyzed by the cytochrome P450 (CYP450) enzyme system in the liver. Oxidation can occur at various positions on the side chains, leading to the formation of hydroxylated metabolites. For instance, studies on phenobarbital in rats have shown the formation of parahydroxyphenobarbital. nih.gov It is plausible that this compound undergoes similar hydroxylation on its alkyl side chains.
N-Glucuronidation: While less common for barbiturates with bulky side chains, conjugation with glucuronic acid can be a metabolic pathway for some derivatives.
Cleavage of the Barbiturate Ring: This is generally a minor pathway for the metabolism of barbiturates.
Metabolite profiling studies, which involve the systematic identification and quantification of metabolites in biological samples such as plasma, urine, and feces, are essential for a comprehensive understanding of a drug's biotransformation. While detailed metabolite profiles specific to this compound in various animal species are not extensively documented in publicly available literature, the general metabolic pathways for barbiturates suggest that a number of phase I and potentially phase II metabolites would be formed. The exact nature and quantity of these metabolites can vary between species due to differences in the expression and activity of metabolic enzymes.
| Metabolic Pathway | Description | Key Enzymes (Anticipated) | Potential Metabolites (Hypothesized) |
|---|---|---|---|
| Oxidative Hydroxylation | Introduction of a hydroxyl (-OH) group onto the alkyl side chains. This increases the water solubility of the molecule, facilitating its excretion. | Cytochrome P450 (CYP) enzymes, particularly isoforms in the CYP2C and CYP3A families. | Hydroxylated this compound derivatives. |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom within the barbiturate ring. This is a less common pathway for cyclic ureides like barbiturates. | Cytochrome P450 (CYP) enzymes. | N-dealkylated this compound metabolites. |
| Glucuronide Conjugation | Attachment of glucuronic acid to the parent drug or its phase I metabolites. This is a phase II metabolic reaction that significantly increases water solubility. | UDP-glucuronosyltransferases (UGTs). | This compound-glucuronide conjugates. |
Enzyme Induction and Inhibition by this compound in Preclinical Contexts
A well-established characteristic of many barbiturates is their ability to induce the expression of hepatic microsomal enzymes, particularly the CYP450 system. This enzyme induction can have significant implications for the metabolism of both the barbiturate itself (auto-induction) and co-administered drugs.
Preclinical studies, primarily with phenobarbital as a model compound, have demonstrated potent induction of several CYP450 isoforms. mdpi.comnih.govnih.govnih.gov It is highly probable that this compound exhibits similar enzyme-inducing properties. The induction is mediated by the activation of nuclear receptors, such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.gov Upon binding of the barbiturate, these receptors translocate to the nucleus and promote the transcription of genes encoding for various drug-metabolizing enzymes.
In preclinical animal models, the administration of barbiturates has been shown to increase the activity of:
CYP2B family: This is a hallmark of phenobarbital-like inducers. mdpi.com
CYP2C family: Various isoforms within this family are also induced. mdpi.com
CYP3A family: This is one of the most abundant and important drug-metabolizing enzyme families, and its induction can lead to numerous drug-drug interactions. mdpi.comnih.gov
The induction of these enzymes can lead to an accelerated metabolism of this compound and other drugs that are substrates for these CYPs, potentially reducing their therapeutic efficacy.
Conversely, while barbiturates are primarily known as inducers, they can also exhibit inhibitory effects on CYP450 enzymes, particularly through competitive inhibition before the onset of induction. The clinical significance of this inhibition is generally considered to be less pronounced than their inductive effects. Specific in vitro studies using liver microsomes or hepatocytes from preclinical species would be necessary to fully characterize the inhibitory potential of this compound against a panel of CYP450 isoforms.
| Interaction Type | Affected Enzymes (Anticipated) | Mechanism | Preclinical Evidence (from related barbiturates) |
|---|---|---|---|
| Enzyme Induction | CYP2B, CYP2C, CYP3A families | Activation of nuclear receptors (e.g., CAR, PXR) leading to increased gene transcription of CYP enzymes. | Numerous studies with phenobarbital in various animal models have demonstrated significant induction of these CYP families. mdpi.comnih.govnih.govnih.gov |
| Enzyme Inhibition | Various CYP isoforms | Competitive or non-competitive binding to the active site of the enzyme, preventing the metabolism of other substrates. | While primarily inducers, barbiturates can exhibit transient inhibitory effects. Specific data for this compound is lacking. |
Neurobiological Effects of this compound in Preclinical Models
The neurobiological effects of this compound are central to its sedative and hypnotic properties. As a member of the barbiturate class, its primary mechanism of action is the modulation of inhibitory and excitatory neurotransmission in the central nervous system (CNS). Preclinical models, ranging from in vitro cellular assays to in vivo animal studies, have been instrumental in elucidating these effects.
Effects on Neuronal Excitability in Animal Models
In animal models, this compound is expected to produce a dose-dependent decrease in neuronal excitability, leading to sedation and, at higher doses, hypnosis and anesthesia. This reduction in neuronal activity is a consequence of its effects on synaptic transmission and ion channel function.
At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA, leading to profound CNS depression. Furthermore, some barbiturates have been shown to inhibit excitatory neurotransmission mediated by glutamate, primarily by blocking AMPA and kainate receptors. drugbank.com This dual action of enhancing inhibition and suppressing excitation contributes to the potent sedative and hypnotic effects observed in animal models.
Studies investigating the in vivo firing rates of neurons in various brain regions after the administration of barbiturates like pentobarbital have shown a significant reduction in spontaneous and evoked neuronal activity. frontiersin.org It is anticipated that this compound would produce similar effects on neuronal firing in key brain areas involved in arousal and consciousness, such as the reticular activating system.
Electrophysiological Modulations by this compound in In Vitro Systems
In vitro electrophysiological techniques, such as patch-clamp recordings from cultured neurons or brain slices, provide a detailed understanding of how this compound modulates neuronal function at the cellular and molecular level. nih.govyoutube.comfrontiersin.org
The primary electrophysiological modulation by barbiturates is the enhancement of GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs). In patch-clamp studies, the application of barbiturates in the presence of GABA results in a prolongation of the decay time of IPSCs, reflecting the increased duration of chloride channel opening. drugbank.com
In addition to their effects on GABAergic transmission, barbiturates can also modulate voltage-gated ion channels. At concentrations higher than those required for GABAergic modulation, barbiturates have been shown to block voltage-gated sodium channels. nih.govnih.gov This action contributes to the reduction of neuronal excitability by inhibiting the generation and propagation of action potentials. The block of sodium channels is often state-dependent, with a higher affinity for the inactivated state of the channel. nih.gov
Furthermore, some studies have indicated that barbiturates can also inhibit certain types of voltage-gated calcium channels, which would further dampen neuronal activity by reducing neurotransmitter release from presynaptic terminals.
| Molecular Target | Electrophysiological Effect | Consequence on Neuronal Function | Evidence from In Vitro Systems (for Barbiturates) |
|---|---|---|---|
| GABA-A Receptor | Potentiation of GABA-induced chloride currents; direct gating of the chloride channel at high concentrations. | Enhanced synaptic inhibition; hyperpolarization of the neuronal membrane, leading to decreased neuronal excitability. | Patch-clamp studies show a prolongation of inhibitory postsynaptic currents (IPSCs). drugbank.com |
| Voltage-Gated Sodium Channels | Blockade of sodium currents, often in a state-dependent manner (preferential binding to the inactivated state). | Reduced generation and propagation of action potentials, leading to a decrease in neuronal firing. | Voltage-clamp experiments demonstrate a reduction in sodium current amplitude. nih.govnih.gov |
| AMPA/Kainate Receptors | Inhibition of glutamate-induced excitatory currents. | Reduced synaptic excitation. | Studies on other barbiturates show a decrease in excitatory postsynaptic currents (EPSCs). drugbank.com |
Advanced Analytical Methodologies for Vinbarbital Research
Chromatographic Separation and Quantification of Vinbarbital (B1683051)
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For this compound and other barbiturates, both gas and liquid chromatography are extensively employed, often coupled with mass spectrometry for definitive identification and quantification.
Gas chromatography (GC) is a powerful technique for the analysis of thermally stable and volatile compounds like barbiturates. kyushu-u.ac.jp However, the polar nature of the barbiturate (B1230296) ring often necessitates derivatization to improve chromatographic peak shape and reduce tailing. nih.gov A common approach is methylation, which converts the acidic protons on the nitrogen atoms to methyl groups, thereby increasing volatility and reducing interactions with the stationary phase. nih.gov For instance, a mixture of trimethylanilinium hydroxide (B78521) (TMAH) and ethyl acetate (B1210297) can be used for "flash methylation" in the hot GC injection port. govst.edu
The choice of the capillary column is critical for achieving good separation. A non-polar stationary phase, such as a 5% phenyl polysiloxane phase (e.g., DB-5), is often employed for the analysis of derivatized barbiturates. nih.gov The retention of a compound in GC is characterized by its retention time or, more universally, by its retention index. The Kovats retention index, which normalizes retention times to those of n-alkanes, is a valuable tool for compound identification. nist.govgcms.cz For this compound, experimental Kovats retention index values on a standard non-polar stationary phase have been reported. nih.gov
Table 1: Reported Kovats Retention Index for this compound
| Kovats Retention Index |
|---|
| 1725 |
| 1740 |
| 1755 |
| 1761.5 |
Data sourced from PubChem CID 5284636. nih.gov
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), offers a versatile alternative to GC, often without the need for derivatization. waters.commdpi.com Reversed-phase chromatography is the most common mode for barbiturate analysis, typically utilizing a C18 stationary phase. mdpi.comresearchgate.net
The mobile phase composition, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol), is a critical parameter that influences the retention and separation of barbiturates. researchgate.netresearchgate.net For instance, a study on the separation of multiple barbiturates on a C18 column used a mobile phase of 20:80 acetonitrile-water. researchgate.netresearchgate.net The retention time of this compound would be dependent on the specific conditions, including the exact mobile phase composition, flow rate, and column temperature. Generally, in reversed-phase LC, increasing the proportion of the organic solvent in the mobile phase will decrease the retention time of moderately non-polar compounds like this compound.
Table 2: Typical Liquid Chromatography Parameters for Barbiturate Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Detection | UV at 220 nm or Mass Spectrometry |
These are general conditions; specific method development is required for optimal separation of this compound. mdpi.comresearchgate.netresearchgate.net
The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of MS. govst.edu After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). kyushu-u.ac.jp The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), has become a dominant technique in bioanalytical chemistry for its high sensitivity and specificity. mdpi.comsciex.comnih.gov In LC-MS/MS, after chromatographic separation, the analyte is ionized (often by electrospray ionization - ESI) and the precursor ion corresponding to the molecule of interest is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for accurate quantification even in complex biological matrices. sciex.comnih.gov While specific MRM transitions for this compound are not widely published, they would be determined during method development by infusing a standard of the compound into the mass spectrometer. For other barbiturates, such as phenobarbital (B1680315), established MRM transitions are available. waters.comsciex.com
Spectroscopic Techniques for this compound Characterization
Spectroscopic techniques provide detailed information about the molecular structure of a compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most important techniques for its structural characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure. chemicalbook.com By observing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment of each atom in a molecule. chemicalbook.com For a molecule like this compound, both ¹H NMR and ¹³C NMR spectroscopy would be used for its structural confirmation.
¹H NMR Spectrum Prediction for this compound:
N-H Protons: The two N-H protons of the barbiturate ring would be expected to appear as a broad singlet in the downfield region of the spectrum, typically around δ 11-12 ppm in a solvent like DMSO-d₆, as seen in the spectrum of barbituric acid itself. chemicalbook.com
Ethyl Group: The ethyl group at the C5 position would show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling.
1-Methyl-1-butenyl Group: This group would present more complex signals. The vinyl proton would appear as a triplet, coupled to the adjacent methylene group. The methyl group attached to the double bond would be a singlet, while the other methyl and methylene groups of the butenyl chain would show their characteristic splitting patterns.
¹³C NMR Spectrum Prediction for this compound: The ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the this compound molecule, as they are in chemically non-equivalent environments.
Carbonyl Carbons: The three carbonyl carbons of the barbiturate ring would appear in the most downfield region of the spectrum, typically between 150 and 185 ppm. libretexts.org
Olefinic Carbons: The two carbons of the C=C double bond would resonate in the range of 115-140 ppm. libretexts.org
Aliphatic Carbons: The remaining aliphatic carbons of the ethyl and butenyl side chains, as well as the C5 of the barbiturate ring, would appear in the upfield region of the spectrum. The C5 carbon, being a quaternary carbon, would likely have a lower intensity.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound Functional Groups
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (barbiturate ring) | 150 - 185 |
| C=C (alkene) | 115 - 140 |
| C5 (quaternary) | ~50 - 70 |
| Aliphatic -CH₂- | 16 - 45 |
These are approximate ranges based on typical values for the respective functional groups. libretexts.orgchemguide.co.uk
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. kyushu-u.ac.jp
The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions that are indicative of its structure. nist.gov The molecular weight of this compound is 224.26 g/mol . nih.gov The mass spectrum available in the NIST WebBook shows a molecular ion peak at m/z 224. nist.gov The fragmentation of barbiturates is often complex and can involve rearrangements. kyushu-u.ac.jp Common fragmentation pathways for 5,5-disubstituted barbiturates involve the loss of one of the substituents at the C5 position. For this compound, this would involve cleavage of the ethyl or the 1-methyl-1-butenyl group. The fragmentation pattern provides a unique fingerprint that can be used for the identification of the compound. nist.gov
Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Possible Fragment Interpretation |
|---|---|
| 224 | Molecular Ion [M]⁺ |
| 195 | Loss of an ethyl group [M - C₂H₅]⁺ |
| 167 | Further fragmentation of the barbiturate ring |
| 141 | Fragmentation of the butenyl side chain and ring |
Data interpreted from the NIST Mass Spectrometry Data Center. nist.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Spectroscopic techniques are fundamental in the structural elucidation and quantification of pharmaceutical compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable qualitative and quantitative information.
Interactive Table: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100-3300 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Ureide) | Stretching | 1680-1750 |
| C=C (Alkenyl) | Stretching | 1640-1680 |
| C-N | Stretching | 1000-1350 |
Note: These are generalized ranges for barbiturates and may vary slightly for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for the quantitative analysis of compounds with chromophores. The barbiturate ring system acts as a chromophore, allowing for detection by UV-Vis spectrophotometry. The absorption spectrum of barbiturates is highly dependent on the pH of the solution due to keto-enol tautomerism and ionization. libretexts.org Typically, barbiturates are analyzed at different pH values (e.g., pH 10 and pH 13) to observe shifts in the maximum absorption wavelength (λmax), which aids in their identification. libretexts.org For instance, a common procedure involves scanning the drug solution in a sodium hydroxide solution (pH 13) and then in a solution buffered to a lower pH, such as with ammonium (B1175870) chloride (pH 10). libretexts.org
Interactive Table: General UV-Vis Spectral Characteristics for Barbiturates
| Condition | Expected λmax (nm) | Rationale |
| Alkaline (e.g., 0.5M NaOH, pH 13) | ~250-260 | Formation of the dianionic species, leading to a bathochromic shift. |
| Buffered (e.g., NH₄Cl, pH 10) | ~235-245 | Formation of the monoanionic species. |
| Acidic (e.g., H₂SO₄, pH <2) | ~200-210 | The unionized molecule shows minimal absorption in the near-UV region. |
Note: Specific λmax values for this compound would require experimental determination.
Bioanalytical Approaches for this compound Detection in Preclinical Biological Matrices
The detection and quantification of this compound in preclinical biological matrices such as plasma, serum, urine, and tissue are essential for pharmacokinetic and toxicological studies. ijsra.net Given the complexity of these matrices, which contain numerous endogenous substances, robust analytical methods are required to ensure selectivity and sensitivity. insights.bio
Various analytical techniques have been established for the analysis of barbiturates in biological samples. ijsra.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most prevalent methods. ijsra.netresearchgate.net These chromatographic techniques provide the necessary separation of the analyte from matrix components. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for determining barbiturates in biological fluids. ijsra.netresearchgate.net It allows for the separation and quantification of compounds like this compound with high precision. unesp.br Ultra-High-Performance Liquid Chromatography (UHPLC) offers even faster analysis times and higher resolution. ijsra.net
Gas Chromatography (GC): GC, especially GC-MS, is another powerful technique for barbiturate analysis. It often requires a derivatization step, such as "flash methylation," to make the compounds more volatile for analysis. researchgate.net
Capillary Electrophoresis (CE): CE is an alternative method that offers advantages like rapid analysis and minimal sample consumption. researchgate.net
Sample preparation is a critical step to remove interferences and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netwur.nl
Interactive Table: Overview of Bioanalytical Methods for Barbiturate Detection
| Technique | Detector | Sample Preparation | Key Advantages |
| HPLC/UHPLC | UV, MS, MS/MS | LLE, SPE | High sensitivity, specificity, and wide applicability. ijsra.netunesp.br |
| GC | FID, MS | LLE, SPE, Derivatization | High resolution and established methodology. researchgate.net |
| Capillary Electrophoresis | UV, MS | Minimal | Rapid analysis, low sample/reagent use. researchgate.net |
Method Validation and Quality Control in this compound Analytical Research
To ensure the reliability and accuracy of bioanalytical data for regulatory submission and scientific publication, the analytical methods used must be thoroughly validated. insights.bio Method validation demonstrates that a specific analytical procedure is suitable for its intended purpose. unesp.brwur.nl The key parameters for validation are established by regulatory bodies and scientific consensus. unesp.brwur.nl
Based on validated methods for similar barbiturates like phenobarbital, the following parameters are essential for the validation of a this compound analytical method: researchgate.netunesp.br
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. unesp.br
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of >0.99 is typically required. unesp.brwur.nl
Accuracy: The closeness of the measured value to the true value. It is often expressed as the percentage of recovery or relative error. unesp.br
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). researchgate.netunesp.br
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijsra.net
Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard. unesp.br
Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term, long-term). insights.bio
Interactive Table: Typical Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 unesp.br |
| Accuracy (Relative Error) | Within ±15% (±20% at LOQ) unesp.br |
| Precision (CV) | ≤ 15% (≤ 20% at LOQ) researchgate.netunesp.br |
| Recovery | Consistent, precise, and reproducible unesp.br |
| Selectivity | No significant interfering peaks at the analyte's retention time. unesp.br |
Comparative Studies and Structure Activity Relationships of Vinbarbital
Comparative Pharmacological Profiling of Vinbarbital (B1683051) with Other Barbiturates
This compound is pharmacologically classified as an intermediate-acting sedative-hypnotic barbiturate (B1230296), sharing a profile similar to that of pentobarbital (B6593769) ecddrepository.org. Like other barbiturates, its mechanism of action involves potentiating GABAergic neurotransmission, leading to central nervous system depression nih.goveuropa.eumhmedical.com. While specific comparative studies detailing this compound's unique pharmacological nuances against a wide array of barbiturates are not extensively detailed in the provided search results, the general understanding is that barbiturates, as a class, exhibit a spectrum of effects from sedation to general anesthesia, with their duration of action and potency heavily influenced by structural modifications nih.goveuropa.eumhmedical.com. This compound's intermediate action suggests a balance in its lipophilicity and metabolic profile compared to shorter or longer-acting counterparts.
Structure-Activity Relationship (SAR) Analysis of this compound and Related Barbiturate Analogues
The structure-activity relationship of barbiturates is well-established, with key modifications dictating their pharmacological properties, including potency, duration of action, and lipophilicity. This compound's structure, 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, fits within this framework, with its substituents at the C5 position playing a critical role ecddrepository.orgontosight.ai.
Influence of Substituents at Position 5 on Activity and Lipophilicity
The substituents at the C5 position of the barbiturate ring are paramount for hypnotic and sedative activity slideshare.netyoutube.compharmacy180.comcutm.ac.in. Optimal hypnotic activity is generally observed when the sum of carbon atoms in the two C5 substituents ranges between 6 and 10 slideshare.netyoutube.compharmacy180.com. This sum also correlates with the duration of action, with longer or branched chains generally leading to increased lipophilicity, higher potency, but shorter duration due to faster metabolism slideshare.netyoutube.compharmacy180.comcutm.ac.in. Unsaturated or alicyclic/aromatic substituents at C5 tend to increase potency compared to saturated aliphatic groups with the same number of carbons slideshare.netyoutube.com. Introduction of polar substituents into an aromatic group at C5 decreases both lipid solubility and potency slideshare.netyoutube.com.
This compound possesses an ethyl group and a 1-methyl-1-butenyl group at the C5 position. The ethyl group is a small saturated alkyl chain, while the 1-methyl-1-butenyl group is an unsaturated branched alkenyl chain. The combined carbon count and the presence of unsaturation contribute to its intermediate-acting profile.
| Barbiturate | C5 Substituents (R5, R5') | Total C5 Carbon Atoms | Lipophilicity (logP) | Relative Duration |
| Barbital (B3395916) | Ethyl, Ethyl | 4 | Lower | Long |
| Pentobarbital | Ethyl, 1-methylbutyl | 7 | Higher | Intermediate |
| Secobarbital | Allyl, 1-methylbutyl | 8 | Higher | Short |
| This compound | Ethyl, 1-methyl-1-butenyl | 9 | Intermediate | Intermediate |
| Phenobarbital (B1680315) | Ethyl, Phenyl | 8 (Phenyl contributes) | High | Long |
Impact of Stereoisomerism on this compound Activity
Stereochemistry can significantly influence the biological activity of barbiturates. For some barbiturates, like pentobarbital and secobarbital, enantiomers exhibit differential potency in inhibiting GABA receptor binding, with the (-) isomers often being more potent researchgate.netnih.gov. Methohexital is marketed as a racemic mixture of two alpha isomers, where one stereoisomer (beta-1) produces excessive motor responses mhmedical.com. While this compound itself is described as a racemic mixture ecddrepository.org, and its chemical structure does not inherently indicate a chiral center at the C5 position due to the symmetrical nature of the barbituric acid ring system unless one ring nitrogen is substituted auburn.edu, the 1-methyl-1-butenyl substituent could potentially introduce stereoisomerism if the double bond geometry (E/Z) or the methyl-substituted carbon is considered. However, one source lists this compound's stereochemistry as ACHIRAL with 0 defined stereocenters fda.gov. Further specific research on this compound's stereoisomers and their differential activities is not detailed in the provided results.
Effects of Nitrogen Atom Substitutions on Barbiturate Activity
Substitution on the nitrogen atoms of the barbituric acid ring can alter activity. Methylation of an imide hydrogen, for instance, can increase the onset of action and reduce the duration of action slideshare.netyoutube.comcutm.ac.in. Attachment of alkyl substituents to both N1 and N3 renders the drug non-acidic and inactive, as it prevents ionization necessary for crossing the blood-brain barrier slideshare.netpharmacy180.com. While specific N-substitution data for this compound is not explicitly detailed, this principle generally applies to the barbiturate class.
Role of Oxygen-Sulfur Substitution in Barbiturate Properties
The replacement of the oxygen atom at the C2 position with sulfur, creating thiobarbiturates, generally leads to increased lipophilicity, a more rapid onset of action, and a shorter duration of action compared to their oxybarbiturate analogues nih.govmhmedical.comyoutube.comcopbela.orgslideshare.net. Thiopental and thiamylal (B1683129) are classic examples of thiobarbiturates with faster onsets and shorter durations than pentobarbital and secobarbital, respectively youtube.comcopbela.orgslideshare.net. This substitution enhances the compound's ability to cross the blood-brain barrier more rapidly. However, the introduction of more sulfur atoms can decrease activity beyond optimal lipophilicity youtube.com. This compound is an oxybarbiturate, not a thiobarbiturate.
Compound List:
this compound
Pentobarbital
Secobarbital
Barbital
Phenobarbital
Methohexital
Thiamylal
Thiopental
Regulatory and Historical Perspectives on Vinbarbital S Scientific Context
Historical Scientific Classification and Scheduling Context of Vinbarbital (B1683051)
This compound is a derivative of barbituric acid and is scientifically classified as a barbiturate (B1230296). wikipedia.orgeuropa.eu Developed by Sharp and Dohme in 1939, it was primarily recognized for its hypnotic and sedative properties. wikipedia.orgwikipedia.org As a member of the barbiturate class, this compound acts as a depressant on the central nervous system. europa.eu Its chemical structure is 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid. justice.gc.ca
The regulation of this compound and other barbiturates evolved significantly with the growing understanding of their potential for abuse and dependence. In the United States, the Comprehensive Drug Abuse Prevention and Control Act of 1970 established a framework for classifying drugs based on their medical use, potential for abuse, and safety or dependence liability. dea.govwikipedia.org This act places substances into five distinct schedules. dea.gov
This compound is federally classified as a Schedule III controlled substance in the United States. wikipedia.org This scheduling indicates that this compound has an accepted medical use in treatment, a potential for abuse that is less than the drugs in Schedules I and II, and that its abuse may lead to moderate or low physical dependence or high psychological dependence. wikipedia.org
In other countries, the regulatory classification is similar. For instance, in Canada, this compound is listed under Schedule IV of the Controlled Drugs and Substances Act. justice.gc.ca In the United Kingdom, it is classified as a Class B drug under the Misuse of Drugs Act 1971 and is placed in Schedule 3 of the Misuse of Drugs Regulations 2001. www.gov.uk These classifications reflect a global recognition of the therapeutic value of this compound while also acknowledging its potential for misuse.
The scheduling of this compound is a direct result of the broader historical context of barbiturate use and regulation. Initially lauded for their effectiveness, the widespread use of barbiturates in the mid-20th century led to increased instances of dependence and overdose. nih.govnews-medical.net This prompted regulatory bodies to implement stricter controls to mitigate public health risks.
Evolution of Research Standards Pertaining to Barbiturates and this compound
The evolution of research standards for barbiturates, including this compound, reflects a broader shift in pharmacological and clinical research ethics and methodologies throughout the 20th century. The initial synthesis of barbituric acid in 1864 and the introduction of the first active agent, barbital (B3395916), in 1904, marked the beginning of the barbiturate era. europa.eu
Between the 1920s and the mid-1950s, barbiturates were among the most common drugs prescribed as sedatives and hypnotics. nih.gov During this period, research primarily focused on their therapeutic benefits, leading to the synthesis of over 2,500 barbiturates, with about 50 of them being used clinically. europa.eunih.gov The research standards of this time were less stringent compared to modern criteria, particularly concerning long-term dependence and abuse potential.
The turning point in barbiturate research came with the increasing recognition of their adverse effects. Although the potential for dependence was noted in medical literature shortly after their introduction, substantial evidence was not widely accepted until the 1950s. nih.govnews-medical.net Research published in the 1950s definitively established that physical dependence on barbiturates could be induced, which was a significant shift from the previous understanding. news-medical.net
This growing body of evidence on the risks associated with barbiturates led to a re-evaluation of their use and the research standards governing them. The following changes in research standards were observed:
Increased Scrutiny of Abuse and Dependence Potential: Post-1950s research on new and existing barbiturates was mandated to include thorough investigations into their potential for causing physical and psychological dependence.
Stricter Clinical Trial Protocols: The design of clinical trials for sedatives and hypnotics became more rigorous, with a greater emphasis on long-term follow-up and the monitoring of withdrawal symptoms.
Development of Safer Alternatives: The recognized dangers of barbiturates spurred research into developing alternative sedative-hypnotics with better safety profiles, which eventually led to the rise of benzodiazepines in the 1950s. unodc.org
Regulatory Oversight: The establishment of regulatory bodies like the Drug Enforcement Administration (DEA) in the U.S. and the implementation of legislation like the Controlled Substances Act created a formal framework for evaluating the abuse liability of drugs like this compound. dea.gov
The historical trajectory of barbiturate research, from initial enthusiasm to subsequent caution and regulation, has had a lasting impact on the standards for pharmaceutical research. It underscored the critical need for comprehensive pre-clinical and clinical evaluation of a drug's complete pharmacological profile, including its potential for harm, before widespread clinical use.
Emerging Research Directions and Future Avenues for Vinbarbital Studies
Unexplored Pharmacological Targets for Vinbarbital (B1683051) in Preclinical Research
While the interaction of barbiturates with GABAA receptors is well-documented, the full spectrum of their molecular interactions is likely more complex. Future preclinical research on this compound could productively explore a range of currently uninvestigated or underexplored pharmacological targets.
Neurotransmitter Systems: The glutamatergic and cholinergic systems present other potential, yet unexplored, targets for this compound. Research on other barbiturates has revealed inhibitory effects on AMPA receptors and nicotinic acetylcholine (B1216132) receptors. nih.govnih.govnih.gov Investigating whether this compound modulates these excitatory systems could provide a more complete understanding of its mechanism of action, particularly concerning its sedative and hypnotic effects.
Cellular Signaling Pathways: The downstream effects of this compound on intracellular signaling cascades remain largely uncharacterized. Future studies could examine its impact on pathways related to neuroinflammation, apoptosis, and synaptic plasticity, offering insights into its long-term effects on neuronal function.
| Potential Unexplored Target Class | Specific Examples | Potential Relevance to this compound's Profile |
| Voltage-Gated Ion Channels | Sodium Channels, Calcium Channels | Modulation of neuronal excitability and neurotransmitter release. |
| Ligand-Gated Ion Channels | AMPA Receptors, Nicotinic Acetylcholine Receptors | Influence on excitatory neurotransmission and cognitive processes. |
| Intracellular Signaling | Kinase Cascades, Gene Expression | Long-term effects on neuronal health and synaptic plasticity. |
Advanced Preclinical Models for this compound Research
The translation of preclinical findings to clinical outcomes is a significant challenge in drug development. The use of more sophisticated and human-relevant preclinical models could enhance the predictive value of this compound research.
Humanized Mouse Models: These models, which incorporate human genes, cells, or tissues into immunocompromised mice, offer a platform to study human-specific drug metabolism and immune responses. nih.govyoutube.com A humanized mouse model with a "humanized" liver, for example, could provide more accurate data on this compound's metabolic pathways and potential drug-drug interactions. nih.gov
Brain Organoids: Three-dimensional brain organoids derived from human pluripotent stem cells are increasingly being used to model complex neural processes and diseases. nih.govnih.gov These models could be employed to study the effects of this compound on human neuronal development, network activity, and to investigate its potential neurotoxicity in a human-relevant context. mdpi.com
CRISPR-Cas9 Gene Editing: This revolutionary technology allows for precise genetic modifications, enabling the creation of cell lines and animal models with specific mutations. nih.govnih.gov CRISPR-Cas9 could be used to create models with specific GABAA receptor subunit compositions to dissect the precise binding sites and functional effects of this compound.
Methodological Advancements in this compound Analytical Research
Sensitive and specific analytical methods are crucial for pharmacokinetic studies and forensic analysis. Recent advancements in analytical chemistry offer opportunities to improve the detection and quantification of this compound in biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has become a powerful tool for the analysis of barbiturates due to its high sensitivity and specificity, often requiring minimal sample preparation. mdpi.com The development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods allows for rapid and accurate quantification of barbiturates in various biological samples. ijsra.net
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry, offering a powerful method for the analysis of complex mixtures with very small sample volumes. openchemicalengineeringjournal.com CE-MS could be particularly useful for analyzing this compound in limited biological samples.
Novel Biosensors: The development of novel biosensors for the rapid and on-site detection of barbiturates is an active area of research. These technologies could have applications in clinical monitoring and forensic toxicology, providing real-time information on this compound levels.
| Analytical Technique | Key Advantages for this compound Research |
| UPLC-MS/MS | High sensitivity, specificity, and throughput for pharmacokinetic and toxicological studies. |
| CE-MS | High separation efficiency for complex matrices and analysis of small sample volumes. |
| Biosensors | Potential for rapid, real-time, and on-site detection. |
Potential Non-Clinical Applications of this compound as a Research Probe or Tool
Beyond its potential therapeutic applications, this compound's specific pharmacological properties could be leveraged as a tool in fundamental neuroscience research.
Probing GABAA Receptor Subtype Function: Given that different barbiturates can exhibit varying affinities for different GABAA receptor subunit combinations, this compound could potentially be used as a pharmacological probe to investigate the physiological roles of specific receptor subtypes in different brain regions and their involvement in various behaviors.
Inducing Specific Sleep States in Animal Models: The sedative-hypnotic properties of this compound could be utilized in animal models to induce and study specific sleep states. nih.govmdpi.comnih.gov This could be valuable for research into the neurobiology of sleep, memory consolidation, and sleep disorders.
Investigating Mechanisms of Epilepsy: As a barbiturate (B1230296), this compound is related to compounds used in the treatment of epilepsy. mdpi.comnih.govnih.gov In a non-clinical setting, it could be used as a tool to modulate neuronal excitability in preclinical models of epilepsy, helping to elucidate the underlying mechanisms of seizure generation and the action of anticonvulsant drugs.
Q & A
Q. How should contradictory findings in this compound’s historical clinical trials be addressed in modern research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
